N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine is a compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazole ring and a tetrafluoropyridine moiety, makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N4/c1-4-6(5(2)19-18-4)3-16-9-7(12)10(14)17-11(15)8(9)13/h3H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKYYILPYKMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=C(C(=NC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile used .
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The tetrafluoropyridine moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in the development of explosives.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used as a building block in organic synthesis.
2,3,5,6-tetrafluoropyridine: A fluorinated pyridine derivative used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3,5,6-tetrafluoropyridin-4-amine is unique due to its combination of a pyrazole ring and a tetrafluoropyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
